2,3-Dimethylnonan-4-one

Description

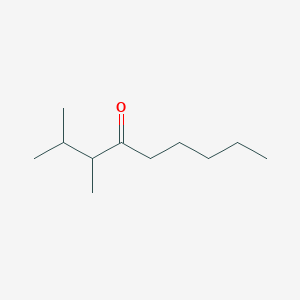

2,3-Dimethylnonan-4-one is a branched aliphatic ketone with the molecular formula C₁₁H₂₂O. Its structure features a ketone group at the fourth carbon of a nine-carbon chain, with methyl substituents at the second and third positions. This compound is primarily studied for its physicochemical properties, including boiling point, solubility, and reactivity, which are influenced by its branched alkyl chain and ketone functionality. It is typically synthesized via alkylation or condensation reactions and may find applications in organic synthesis or industrial solvents .

Properties

CAS No. |

90542-50-0 |

|---|---|

Molecular Formula |

C11H22O |

Molecular Weight |

170.29 g/mol |

IUPAC Name |

2,3-dimethylnonan-4-one |

InChI |

InChI=1S/C11H22O/c1-5-6-7-8-11(12)10(4)9(2)3/h9-10H,5-8H2,1-4H3 |

InChI Key |

UMSFWXFVQNJUQR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)C(C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylnonan-4-one can be achieved through several methods. One common approach involves the alkylation of 2,3-dimethylbutane with a suitable alkyl halide, followed by oxidation to introduce the carbonyl group. The reaction conditions typically include the use of strong bases such as sodium hydride or potassium tert-butoxide, and the oxidation step can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Catalytic processes, such as the use of palladium or platinum catalysts, can facilitate the alkylation and oxidation steps. Additionally, continuous flow reactors may be employed to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylnonan-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone to the corresponding alcohol.

Substitution: The carbonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or esters.

Reduction: Alcohols.

Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.

Scientific Research Applications

2,3-Dimethylnonan-4-one has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethylnonan-4-one involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 2,3-Dimethylnonan-4-one, comparisons are drawn with three analogous compounds: 3-Methylnonan-4-one, 2,4-Dimethylnonan-5-one, and 1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)-3-phenylpropan-1-one (a structurally distinct aromatic ketone from the provided evidence).

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Solubility (Water) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | C₁₁H₂₂O | ~215–220 | −15 to −10 | Low | Aliphatic ketone, methyl |

| 3-Methylnonan-4-one | C₁₀H₂₀O | ~205–210 | −20 to −15 | Low | Aliphatic ketone, methyl |

| 2,4-Dimethylnonan-5-one | C₁₁H₂₂O | ~220–225 | −10 to −5 | Low | Aliphatic ketone, methyl |

| 1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)-3-phenylpropan-1-one | C₁₉H₂₂O₄ | N/A | 145–150 | Moderate (polar solvents) | Aromatic ketone, hydroxyl, methoxy, phenyl |

Key Findings:

Branching Effects: this compound exhibits a lower melting point than 2,4-Dimethylnonan-5-one due to reduced molecular symmetry, which disrupts crystal packing . The additional methyl group in this compound increases hydrophobicity compared to 3-Methylnonan-4-one, as reflected in lower water solubility.

Aromatic vs. Aliphatic Ketones :

- The aromatic ketone 1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)-3-phenylpropan-1-one (from ) demonstrates significantly higher melting points and solubility in polar solvents due to hydrogen bonding from hydroxyl and methoxy groups. Its conjugated aromatic system also enhances UV absorption, unlike aliphatic analogs .

Synthetic Applications: Aliphatic ketones like this compound are preferred in Grignard reactions due to their stability, whereas aromatic analogs are prone to side reactions under acidic conditions.

Research Findings and Industrial Relevance

- Thermal Stability: this compound degrades above 250°C, making it suitable for low-temperature solvent applications.

- Spectroscopic Differentiation: Infrared (IR) spectra of this compound show a carbonyl stretch at ~1715 cm⁻¹, distinct from aromatic ketones (~1680 cm⁻¹) due to electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.